Methyl 6-(pentylsulfanyl)hexanoate

Description

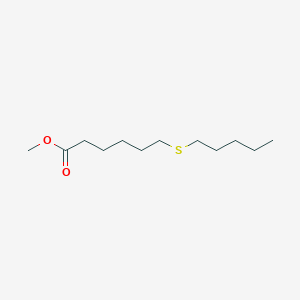

Methyl 6-(pentylsulfanyl)hexanoate is a thioether-containing ester characterized by a hexanoate backbone with a pentylsulfanyl group at the 6-position.

Properties

CAS No. |

127705-19-5 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

methyl 6-pentylsulfanylhexanoate |

InChI |

InChI=1S/C12H24O2S/c1-3-4-7-10-15-11-8-5-6-9-12(13)14-2/h3-11H2,1-2H3 |

InChI Key |

BSSWKEYMZQYYMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(pentylsulfanyl)hexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves heating the carboxylic acid and alcohol together, often with a mineral acid like sulfuric acid to catalyze the reaction. The reaction is reversible, so removing the water formed during the reaction can drive it to completion .

Industrial Production Methods

In industrial settings, esterification is typically carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pentylsulfanyl)hexanoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or other esters.

Scientific Research Applications

Methyl 6-(pentylsulfanyl)hexanoate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its pharmacological properties.

Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Methyl 6-(pentylsulfanyl)hexanoate involves its interaction with specific molecular targets. The sulfur atom can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl/Aryl Groups

- Methyl Hexanoate and Ethyl Hexanoate: These simpler esters lack sulfur substituents and are prominent volatile aroma compounds in plants. Methyl hexanoate is found in higher concentrations in Cabernet Sauvignon grapes, contributing to fruity notes, whereas ethyl hexanoate is associated with Norton cultivars. Their shorter alkyl chains and absence of sulfur result in higher volatility compared to Methyl 6-(pentylsulfanyl)hexanoate .

- Methyl 6-[4-(Naphthalen-1-yl)phenoxy]hexanoate: This compound features a bulky aryl ether group instead of a thioether. Its enzymatic acylation with vitamin C yielded low yields (4%), indicating steric hindrance or poor substrate compatibility, a challenge less likely in smaller thioether analogs like this compound .

Functional Group Variations

- 6-(Methylsulfinyl)hexanoic Acid: The sulfinyl (SO) group increases polarity (molecular weight: 178.25 g/mol) compared to the sulfanyl (S) group in the target compound. This enhances solubility in polar solvents but reduces lipid membrane permeability, suggesting divergent applications in pharmaceuticals or surfactants .

- Methyl 6-Oxohexanoate: Replacing the thioether with a ketone group results in a lower molecular weight (144.17 g/mol) and higher electrophilicity, making it a key intermediate in synthesizing aldehydes and polyesters .

Thioether-Containing Derivatives

- The rigid aromatic system contrasts with the flexibility of this compound, which may prioritize stability in hydrophobic environments .

- Methyl 6-((-3-Hydroxy-2-(3-Hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)hexanoate: With 15 rotatable bonds and a high XlogP (4), this compound exhibits significant hydrophobicity, likely enhancing bioavailability in lipid-rich systems compared to less substituted thioethers .

Data Tables

Table 1: Comparative Analysis of this compound and Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.